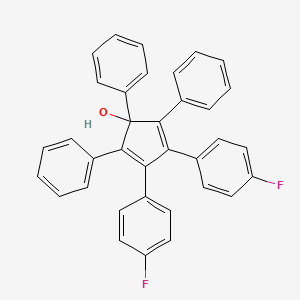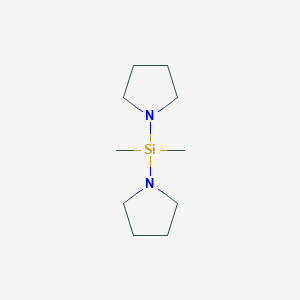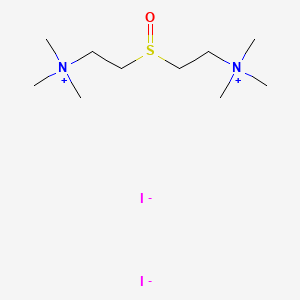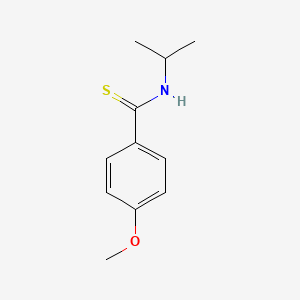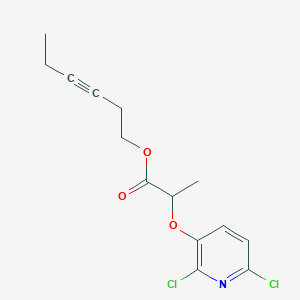
hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a hex-3-ynyl group and a 2-(2,6-dichloropyridin-3-yl)oxypropanoate moiety, making it a unique and versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2,6-dichloropyridine and hex-3-yne.
Formation of Intermediate: The 2,6-dichloropyridine is reacted with an appropriate alcohol to form the 2-(2,6-dichloropyridin-3-yl)oxypropanoate intermediate.
Final Coupling: The intermediate is then coupled with hex-3-yne under suitable reaction conditions, such as the presence of a base and a catalyst, to form the final product
Analyse Chemischer Reaktionen
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms in the pyridine ring are replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Wissenschaftliche Forschungsanwendungen
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate can be compared with other similar compounds, such as:
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol: This compound has a similar pyridine ring structure but differs in the substituents attached to the ring.
2,6-Dichloropyridine: A simpler compound with only chlorine substituents on the pyridine ring.
2,6-Dichloropyridin-3-amine: Another related compound with an amine group instead of the ester and alkyne groups
Eigenschaften
CAS-Nummer |
62804-81-3 |
|---|---|
Molekularformel |
C14H15Cl2NO3 |
Molekulargewicht |
316.2 g/mol |
IUPAC-Name |
hex-3-ynyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C14H15Cl2NO3/c1-3-4-5-6-9-19-14(18)10(2)20-11-7-8-12(15)17-13(11)16/h7-8,10H,3,6,9H2,1-2H3 |
InChI-Schlüssel |
UQJSDIGZJLACRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine](/img/structure/B14506194.png)
![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)
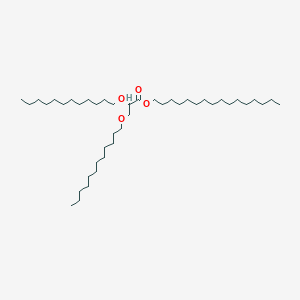
![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)
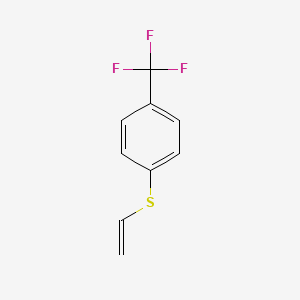
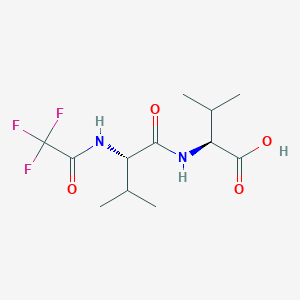
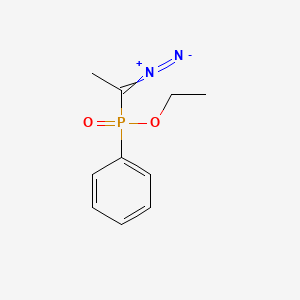
![N'-[2-(2-Chlorophenyl)propan-2-yl]-N-methyl-N-phenylurea](/img/structure/B14506248.png)
